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Abstract
CHIR-265, also known as RAF265, is a potent, orally bioavailable small molecule inhibitor with

a dual mechanism of action, targeting both the Raf serine/threonine kinases and the Vascular

Endothelial Growth factor Receptor 2 (VEGFR-2). This dual inhibition allows CHIR-265 to

simultaneously disrupt two critical pathways in tumor progression: the MAPK/ERK signaling

cascade, which drives cell proliferation and survival, and the VEGFR-2 signaling pathway, a

key mediator of tumor angiogenesis. This technical guide provides a comprehensive overview

of the interaction between CHIR-265 and the VEGFR-2 signaling cascade, presenting key

preclinical and clinical data, detailed experimental methodologies, and visual representations of

the underlying molecular pathways.

Introduction to CHIR-265 and VEGFR-2
CHIR-265 is a multi-kinase inhibitor that has demonstrated significant anti-tumor activity in a

range of preclinical models.[1] Its efficacy stems from its ability to concurrently inhibit Raf

kinases (B-Raf, mutant B-RafV600E, and c-Raf) and VEGFR-2.[2][3] The inhibition of the

Raf/MEK/ERK pathway is a primary mechanism for its direct anti-proliferative and pro-apoptotic

effects on tumor cells.[1][2]

VEGFR-2, a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new

blood vessels, which is essential for tumor growth, invasion, and metastasis.[4] Upon binding of
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its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a

cascade of downstream signaling events that promote endothelial cell proliferation, migration,

and survival.[4] By inhibiting VEGFR-2, CHIR-265 disrupts this pro-angiogenic signaling,

thereby impeding the tumor's ability to establish and maintain a blood supply.[5]

Quantitative Data: Inhibitory Profile of CHIR-265
The potency of CHIR-265 against its primary targets has been quantified in various biochemical

and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50)

and effective concentrations (EC50) reported in the literature.

Target Assay Type IC50 / EC50 (nM) Reference(s)

VEGFR-2 Cell-free (p-VEGFR-2) EC50 = 30 [2][3]

B-Raf (wild-type) Biochemical IC50 = 3-60 [2][3]

B-Raf (V600E) Biochemical IC50 = 3-60 [2][3]

c-Raf Biochemical IC50 = 3-60 [2][3]

c-Kit Biochemical IC50 in low nM range

PDGFRβ Cell-based EC50 = 790

p-ERK

Cell-based (SK-MEL-

28, Malme-3M,

A375M)

EC50 = 140-300

Table 1: Inhibitory Activity of CHIR-265 against Key Kinase Targets.

The VEGFR-2 Signaling Cascade and its Inhibition
by CHIR-265
The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signaling

pathways. CHIR-265, by blocking the kinase activity of VEGFR-2, effectively abrogates these

downstream signals. The primary pathways affected include:
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The PLCγ-PKC-MAPK Pathway: Activated VEGFR-2 recruits and phosphorylates

Phospholipase C gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC),

which in turn can activate the Raf-MEK-ERK (MAPK) cascade, promoting endothelial cell

proliferation.

The PI3K-Akt Pathway: VEGFR-2 activation also leads to the recruitment and activation of

Phosphoinositide 3-kinase (PI3K). PI3K then activates Akt, a key signaling node that

promotes endothelial cell survival and migration.

The p38 MAPK Pathway: This pathway, also activated by VEGFR-2, is involved in

endothelial cell migration and actin cytoskeleton reorganization.

The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by

CHIR-265.
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Caption: VEGFR-2 signaling cascade and inhibition by CHIR-265.
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Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of CHIR-265

against VEGFR-2 kinase in a cell-free system.

Objective: To quantify the IC50 or EC50 value of CHIR-265 for VEGFR-2 kinase activity.

Materials:

Recombinant human VEGFR-2 kinase domain

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

ATP (Adenosine triphosphate)

CHIR-265 (or other test inhibitor)

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

96-well plates

Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP formation, or a

phosphotyrosine-specific antibody for ELISA)

Plate reader (luminometer or spectrophotometer)

Procedure:

Compound Preparation: Prepare a serial dilution of CHIR-265 in DMSO, and then dilute

further in kinase assay buffer to the desired final concentrations.

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the substrate (Poly(Glu,

Tyr)), and the serially diluted CHIR-265.

Enzyme Addition: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction.

Include a "no enzyme" control and a "no inhibitor" (vehicle) control.
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ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration

should be at or near the Km for VEGFR-2.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period

(e.g., 30-60 minutes).

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g.,

EDTA). Proceed with the chosen detection method to measure kinase activity. For ADP-

Glo™, this involves adding a reagent that converts ADP to ATP, which is then used in a

luciferase reaction to generate a luminescent signal. For ELISA, this involves transferring the

reaction mixture to an antibody-coated plate.

Data Analysis: The signal from the detection method is inversely proportional to the inhibitory

activity of CHIR-265. Plot the percentage of inhibition against the logarithm of the CHIR-265

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or

EC50 value.

In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic

efficacy of CHIR-265 in a mouse xenograft model.

Objective: To assess the in vivo efficacy of CHIR-265 on tumor growth and to analyze its effects

on VEGFR-2 signaling and angiogenesis within the tumor microenvironment.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human tumor cell line (e.g., A375 melanoma, which has a B-RafV600E mutation)

CHIR-265 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Reagents for tissue fixation (formalin) and processing
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Antibodies for immunohistochemistry (e.g., anti-p-VEGFR-2, anti-CD31 for microvessel

density, anti-Ki-67 for proliferation)

Procedure:

Tumor Implantation: Subcutaneously inject a suspension of the chosen tumor cells into the

flank of the immunocompromised mice.

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-

200 mm³). Randomize the mice into treatment and control groups.

Drug Administration: Administer CHIR-265 orally to the treatment group at a predetermined

dose and schedule (e.g., daily or twice daily). Administer the vehicle to the control group.

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g.,

every 2-3 days) and calculate the tumor volume.

Endpoint and Tissue Collection: At the end of the study (e.g., after 21-28 days or when

tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

Pharmacodynamic Analysis:

Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin.

Section the tissue and perform IHC staining for p-VEGFR-2 to assess target inhibition,

CD31 to quantify microvessel density (a measure of angiogenesis), and Ki-67 to measure

cell proliferation.

Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen. Lyse the tissue to

extract proteins and perform western blotting to analyze the phosphorylation status of

VEGFR-2, MEK, and ERK.

Data Analysis: Compare the tumor growth curves between the treatment and control groups.

Quantify the IHC staining and western blot signals to assess the biological effects of CHIR-

265.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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